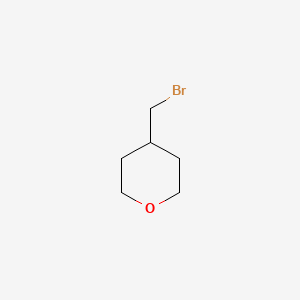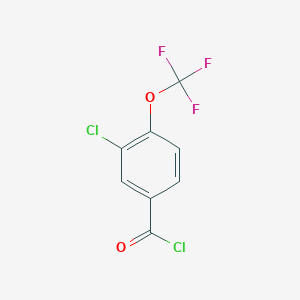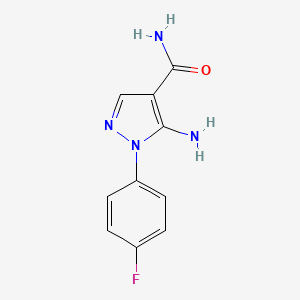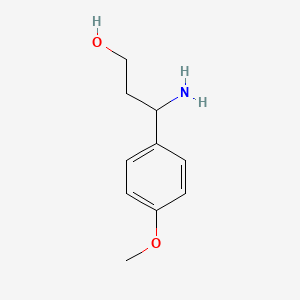![molecular formula C8H6O2S2 B1272229 Methyl thieno[3,2-b]thiophene-2-carboxylate CAS No. 98800-10-3](/img/structure/B1272229.png)
Methyl thieno[3,2-b]thiophene-2-carboxylate
概要
説明
Methyl thieno[3,2-b]thiophene-2-carboxylate (MTTC) is a heterocyclic compound belonging to the thiophene family of compounds. The thiophene ring is composed of four carbon atoms and one sulfur atom, with the sulfur atom being the central atom in the ring. MTTC is a colorless, non-toxic solid at room temperature, and is insoluble in water. MTTC has various applications in the field of organic synthesis and medicinal chemistry, and has been studied extensively for its potential in drug discovery.
科学的研究の応用
Catalytic Oxidation Processes
- Methyl thieno[3,2-b]thiophene derivatives are used in catalytic liquid-phase oxidation processes. For instance, the oxidation of 3-methylthieno[3,2-b]thiophene yields thieno[3,2-b]-3-formylthiophene (Litvinov, Shchedrinskaya, Konstantinov, & Gol'dfarb, 1975).
Synthesis of New Compounds
- The compound reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These react further with amines and hydrazines, providing insights into cyclization mechanisms and the activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).
- It participates in the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, a new heterocyclic system (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Development of New Heterocyclic Systems
- Aryl-substituted thieno[3,2-b]thiophene derivatives are used for creating N,S-heterotetracenes, contributing to the development of new heterocyclic systems (Demina, Kazin, Rasputin, Irgashev, & Rusinov, 2019).
Study of Molecular and Electronic Structures
- Research on the molecular and electronic structures of Thieno[3,4-b]thiophene-2-carboxylic Acid and related compounds provides insights into their conformations and electronic transitions (Buemi, 1989).
Liquid Crystal Synthesis
- Methyl thieno[3,2-b]thiophene-2-carboxylate esters are pivotal in synthesizing alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylate liquid crystals, demonstrating unique mesomorphic behavior (Gipson, Sampson, & Seed, 2009).
Safety and Hazards
作用機序
Target of Action
Methyl thieno[3,2-b]thiophene-2-carboxylate is a complex compound with potential biological activity
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their diverse pharmacological properties . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties
生化学分析
Biochemical Properties
Methyl thieno[3,2-b]thiophene-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound has been observed to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further affecting its metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its biological activity and effects. For example, this compound has been shown to accumulate in the liver, where it exerts its metabolic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it influences mitochondrial function and energy metabolism .
特性
IUPAC Name |
methyl thieno[3,2-b]thiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S2/c1-10-8(9)7-4-6-5(12-7)2-3-11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLNJFSCOKHCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372340 | |
| Record name | Methyl thieno[3,2-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98800-10-3 | |
| Record name | Methyl thieno[3,2-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)
![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)






